3-(Hydroxymethyl)benzaldehyde

Vue d'ensemble

Description

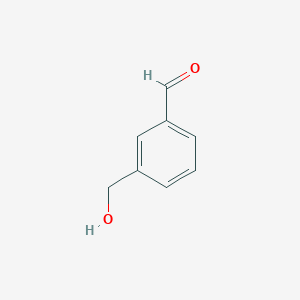

3-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2 It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) at the meta positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 3-(hydroxymethyl)benzene using formylating agents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-formylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The aldehyde group in this compound can be reduced to form 3-(hydroxymethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: 3-formylbenzoic acid.

Reduction: 3-(hydroxymethyl)benzyl alcohol.

Substitution: Various esters and other derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(Hydroxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly valuable in developing drugs with anti-inflammatory and analgesic properties. Research indicates that compounds derived from this aldehyde can inhibit specific biological pathways, making them potential candidates for therapeutic agents.

Case Study:

A study demonstrated the synthesis of a series of benzylidene derivatives from this compound, which exhibited notable activity against mushroom tyrosinase, an enzyme linked to hyperpigmentation disorders. These derivatives showed improved efficacy compared to traditional inhibitors, indicating the compound's potential in dermatological applications .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for more complex molecules. It participates in various reactions, including condensation and substitution reactions, allowing chemists to create new compounds with desired properties.

Applications:

- Knoevenagel Condensation: This process involves reacting this compound with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are useful in further synthetic pathways.

- Synthesis of Ligands: The compound is used to synthesize ligands for metal complexes, enhancing their stability and reactivity .

Material Science

The compound is explored in material science for its potential use in developing novel materials such as polymers and resins. Its unique chemical structure allows for modifications that can improve the durability and performance of materials.

Research Insights:

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Analytical Chemistry

In analytical chemistry, this compound is employed in various methods for detecting and quantifying specific compounds. Its ability to form stable derivatives makes it a useful reagent in chromatographic techniques.

Applications:

- Chromatography: The compound is used as a standard for calibrating instruments due to its well-defined properties.

- Spectroscopic Analysis: It aids in identifying functional groups and assessing purity through techniques like NMR and IR spectroscopy .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Effective tyrosinase inhibitors |

| Organic Synthesis | Building block for complex molecules | Used in Knoevenagel condensation |

| Material Science | Development of polymers and resins | Improved thermal stability and mechanical properties |

| Analytical Chemistry | Detection and quantification methods | Standard for chromatographic calibration |

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)benzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons and protons. In reduction reactions, the aldehyde group is reduced to a primary alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

4-(Hydroxymethyl)benzaldehyde: Similar structure but with the hydroxymethyl group at the para position.

2-(Hydroxymethyl)benzaldehyde: Similar structure but with the hydroxymethyl group at the ortho position.

3-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Comparison: 3-(Hydroxymethyl)benzaldehyde is unique due to the position of the hydroxymethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its para and ortho isomers, the meta position provides distinct steric and electronic effects, making it suitable for specific synthetic applications. The presence of the hydroxymethyl group also allows for versatile chemical modifications, distinguishing it from compounds with different substituents.

Activité Biologique

3-(Hydroxymethyl)benzaldehyde, also known as salicylaldehyde, is an organic compound with the molecular formula C₈H₈O₂. It possesses a hydroxymethyl group and an aldehyde functional group, contributing to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- Melting Point : 116–118 °C

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial for preventing cellular damage and may play a role in disease prevention.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. This effect may be beneficial in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, indicating strong antimicrobial potential.

Case Study: Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced oxidative stress in human fibroblast cells. The compound decreased reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls, showcasing its potential as a therapeutic antioxidant.

The biological activities of this compound can be attributed to its chemical structure:

- Reactivity of the Aldehyde Group : The aldehyde functionality allows for nucleophilic attack by cellular components, leading to modifications that can disrupt normal cellular functions.

- Hydroxymethyl Group Influence : The presence of the hydroxymethyl group enhances solubility and may facilitate interactions with biological macromolecules, enhancing its bioactivity.

Propriétés

IUPAC Name |

3-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNQOMJEQKBLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520852 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-98-7 | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-hydroxy-3-(hydroxymethyl)benzaldehyde in Brachiaria humidicola root exudates?

A1: This discovery contributes to our understanding of Biological Nitrification Inhibition (BNI) [, ]. While previous research primarily attributed Brachiaria humidicola's BNI to diterpenes like 3-epi-brachialactone, this finding highlights the potential role of an assemblage of bioactive secondary metabolites in this process []. Further research into the individual contributions of these metabolites, including 2-hydroxy-3-(hydroxymethyl)benzaldehyde, to the overall BNI activity of Brachiaria humidicola is needed.

Q2: Is there any evidence of 2-hydroxy-3-(hydroxymethyl)benzaldehyde exhibiting biological activity?

A2: While the research provided focuses on other compounds, a closely related compound, 5-tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde, also found in p-tert-butylphenol-formaldehyde resin, has been identified as a contact allergen []. This suggests that 2-hydroxy-3-(hydroxymethyl)benzaldehyde and its structural analogs could have biological activities warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.